3-Bromo-4-hydroxy-6-Iodoindazole
Description
3-Bromo-4-hydroxy-6-Iodoindazole (CAS 887570-41-4) is a halogenated indazole derivative with the molecular formula C₇H₄BrIN₂O and a molar mass of 338.93 g/mol . Its structure features bromine at position 3, a hydroxyl group at position 4, and iodine at position 6 of the indazole scaffold. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may enable diverse synthetic modifications and biological interactions.
Properties
IUPAC Name |
3-bromo-6-iodo-2H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYWSLCMRHOBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-6-Iodoindazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Hydroxylation: The addition of a hydroxyl group, often achieved through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-Bromo-4-hydroxy-6-Iodoindazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-6-Iodoindazole involves its interaction with various molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Iodine at position 6 increases molecular weight and may reduce thermal stability due to weaker C-I bonds compared to C-Br or C-Cl bonds .
Solubility :
- The hydroxyl group likely improves aqueous solubility relative to methoxy (CAS 887569-99-5) or chloro (CAS 887569-99-5) derivatives, though iodine’s hydrophobicity may counteract this effect .
Reactivity: Iodine’s position at C6 makes this compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitro or amino groups (CAS 1427460-21-6, CAS 1427460-21-6) favor electrophilic substitution or nucleophilic attacks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-4-hydroxy-6-iodoindazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of indazole precursors. For bromine and iodine introduction, electrophilic substitution is preferred, using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under acidic conditions (e.g., H₂SO₄) . Key factors include temperature control (0–25°C) and stoichiometric ratios to avoid over-halogenation. Purity is assessed via HPLC (>95%) with C18 columns and acetonitrile/water mobile phases .
Table 1: Common Reagents for Halogenation
| Reagent | Target Position | Yield Range (%) | Purity (HPLC) |
|---|---|---|---|
| NBS | Bromine (C3) | 60–75 | >95 |
| ICl | Iodine (C6) | 50–65 | 90–95 |
| H₂SO₄ (catalyst) | Hydroxyl (C4) | N/A | N/A |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substitution patterns. Bromine and iodine induce deshielding (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving halogen bonding (Br···O/N distances: 2.8–3.2 Å). ORTEP-3 visualizes thermal ellipsoids to confirm planar indazole cores .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~352.8 g/mol) .
Advanced Research Questions
Q. How do competing substitution pathways (e.g., bromine vs. iodine migration) affect regioselectivity in multi-halogenated indazoles?
- Methodological Answer : Regioselectivity is governed by electronic effects. Bromine (less electronegative) preferentially occupies C3 due to resonance stabilization, while iodine’s polarizability directs it to C5. DFT calculations (B3LYP/6-31G*) model charge distributions, and kinetic studies (UV-Vis monitoring) reveal activation energies for competing pathways .
Table 2: Halogen Migration Trends
| Position | Halogen | ΔG⧧ (kJ/mol) | Preferred Pathway |
|---|---|---|---|
| C3 | Br | 85–90 | Electrophilic |
| C6 | I | 95–100 | Radical-initiated |
Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Optimization : Use uniform ATP concentrations (1 mM) and control for solvent effects (DMSO ≤0.1%) .
- Structural Analogues : Compare this compound with 6-fluoro derivatives to isolate halogen-specific interactions .
- Crystallographic Validation : Co-crystallize with target kinases (e.g., JAK2) to confirm binding modes via SHELXL-refined electron density maps .
Q. How can computational models predict the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- ADME Prediction : SwissADME estimates logP (~2.5) and bioavailability (70–80%) based on halogen electronegativity and hydrogen-bond donors .
- Molecular Dynamics (MD) : GROMACS simulates membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
Data Contradiction Analysis
Q. Why do some studies report divergent stability profiles for this compound under acidic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
